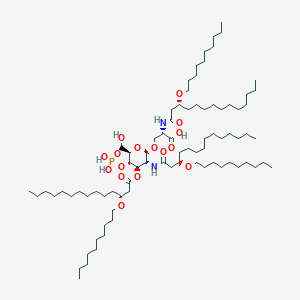
Clorhidrato de Guvacina
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Guvacine hydrochloride has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Mecanismo De Acción
Guvacine hydrochloride exerts its effects by selectively binding to presynaptic gamma-aminobutyric acid reuptake transporters, preventing the reuptake of gamma-aminobutyric acid. This increases the concentration of gamma-aminobutyric acid in the synaptic cleft, enhancing its inhibitory effects on neurotransmission . Guvacine hydrochloride has no significant affinity for gamma-aminobutyric acid postsynaptic receptors .
Similar Compounds:
Arecoline: A component of Areca nut that agonizes muscarinic receptors but lacks nicotinic activity.
Arecaidine: Another derivative of Areca nut with similar properties to guvacine.
Guvacoline: A precursor of guvacine that also agonizes muscarinic receptors.
Isoguvacine: A structurally related compound that acts as a gamma-aminobutyric acid receptor agonist.
Uniqueness of Guvacine Hydrochloride: Guvacine hydrochloride is unique in its specific inhibition of gamma-aminobutyric acid reuptake without significant affinity for gamma-aminobutyric acid receptors . This property makes it a valuable tool for studying gamma-aminobutyric acid transporters and their role in neurological functions.
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Guvacine hydrochloride is known to interact with GABA transporters, specifically inhibiting the reuptake of GABA . This interaction with GABA transporters suggests that Guvacine hydrochloride may play a role in modulating neurotransmission in the nervous system .
Cellular Effects
It is known that Guvacine hydrochloride inhibits the reuptake of GABA, a neurotransmitter that plays a crucial role in neuronal signaling . This could potentially influence various cellular processes, including cell signaling pathways and cellular metabolism .
Molecular Mechanism
Guvacine hydrochloride’s mechanism of action is thought to involve its binding to presynaptic GABA reuptake transporters, preventing the reuptake of GABA . It does not have significant affinity for GABA postsynaptic receptors .
Temporal Effects in Laboratory Settings
Given its role as a GABA reuptake inhibitor, it is plausible that its effects may change over time, potentially influencing long-term cellular function .
Metabolic Pathways
Given its role as a GABA reuptake inhibitor, it may be involved in the metabolism of GABA .
Transport and Distribution
Given its role as a GABA reuptake inhibitor, it is likely that it interacts with GABA transporters .
Subcellular Localization
It is known to bind selectively to presynaptic GABA reuptake transporters , suggesting that it may be localized at presynaptic sites in neurons.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Guvacine hydrochloride can be synthesized through the hydrolysis of guvacoline. The process involves heating compounds containing guvacine fragments in aqueous-ethanolic hydrochloric acid for several hours, resulting in the cleavage of the exocyclic carbon-nitrogen bond . Another method involves the esterification of nicotinic acid ethyl ester with phenacyl bromides, followed by reduction with sodium tetrahydridoborate and acid hydrolysis .
Industrial Production Methods: Industrial production methods for guvacine hydrochloride are not well-documented, as it is primarily used in experimental research. the synthesis methods mentioned above can be scaled up for industrial production with appropriate modifications to ensure efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions: Guvacine hydrochloride undergoes several types of chemical reactions, including hydrolysis, reduction, and esterification. It is also known to inhibit the reuptake of gamma-aminobutyric acid, which involves binding to presynaptic GABA reuptake transporters .
Common Reagents and Conditions:
Hydrolysis: Aqueous-ethanolic hydrochloric acid is commonly used for hydrolysis reactions involving guvacine hydrochloride.
Major Products Formed: The major product formed from the hydrolysis of guvacoline is guvacine hydrochloride itself. Other products may include derivatives of guvacine, such as arecaidine and guvacoline .
Propiedades
IUPAC Name |
1,2,3,6-tetrahydropyridine-5-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2.ClH/c8-6(9)5-2-1-3-7-4-5;/h2,7H,1,3-4H2,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGNUNVVTHHKDAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(=C1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801017446 | |
| Record name | 1,2,3,6-tetrahydropyridine-5-carboxylic acid;hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>24.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID46500434 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
6027-91-4 | |
| Record name | 3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6027-91-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,6-tetrahydropyridine-5-carboxylic acid;hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,5,6-tetrahydropyridine-3-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-amino-N-[(S)-cyclopropyl(phenyl)methyl]-2-(3-fluorophenyl)quinoline-4-carboxamide](/img/structure/B1672360.png)
![2-chloro-4-fluoro-N-[4-methoxy-3-(4-methoxyphenyl)phenyl]benzamide](/img/structure/B1672361.png)




![3-[(2-{[1-(N,N-Dimethylglycyl)-6-Methoxy-4,4-Dimethyl-1,2,3,4-Tetrahydroquinolin-7-Yl]amino}-7h-Pyrrolo[2,3-D]pyrimidin-4-Yl)amino]thiophene-2-Carboxamide](/img/structure/B1672367.png)
![[(1R)-1-(6-methyl-[1,3]thiazolo[2,3-e][1,2,4]triazol-5-yl)ethyl] N-phenylcarbamate](/img/structure/B1672368.png)
![6-(4-{[3-(2,6-Dichlorophenyl)-5-(1-Methylethyl)isoxazol-4-Yl]methoxy}phenyl)quinoline-2-Carboxylic Acid](/img/structure/B1672370.png)
![6-[[3-[(Dimethylamino)carbonyl]phenyl]sulfonyl]-4-[(3-methoxyphenyl)amino]-8-methyl-3-quinolinecarboxamide](/img/structure/B1672372.png)



